8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12BrN. It is a brominated derivative of tetrahydronaphthalen-1-amine, featuring a bromine atom at the 8th position of the naphthalene ring system. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalene-1-one.
Reduction Products: Formation of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution Products: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive compounds.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is structurally similar to other brominated naphthalene derivatives, such as 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine and 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine. These compounds differ in the position of the bromine atom on the naphthalene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific position of bromination, which may confer distinct properties compared to its analogs.
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Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFVACTSWMVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697845 | |
Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348627-52-1 | |
Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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